molecular formula C31H33N5O5S2 B3016670 ethyl 2-({[(4-benzyl-5-{[(phenoxyacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 393804-82-5

ethyl 2-({[(4-benzyl-5-{[(phenoxyacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B3016670
M. Wt: 619.76
InChI Key: VYYCLVMJEPXSTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , ethyl 2-({[(4-benzyl-5-{[(phenoxyacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, is a complex molecule that appears to be a derivative of benzothiophene with various substituents that include a triazole ring, an amide linkage, and a phenoxyacetyl group. This compound is not directly mentioned in the provided papers, but the papers do discuss related compounds and their synthesis, which can provide insights into the possible synthetic routes and chemical behavior of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves cyclization reactions and the use of nucleophiles to introduce various substituents. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate . Similarly, the synthesis of ethyl 4-amino-2,3-dihydrothieno-[2,3-b]pyridine-5-carboxylates from 2-amino-4,5-dihydro-3-thiophenecarbonitriles involves the use of titanium(IV) chloride . These methods could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . These techniques would likely be used to analyze the molecular structure of the compound , ensuring that the desired product has been synthesized and to determine the position and nature of the substituents on the benzothiophene core.

Chemical Reactions Analysis

The reactivity of similar compounds can provide insights into the chemical reactions that the compound might undergo. For example, ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates react with secondary amines to yield different products depending on the reactants used . This suggests that the compound may also react with amines, potentially leading to the formation of new amide bonds or other types of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of the ethyl ester group suggests that it would have certain solubility characteristics in organic solvents, while the presence of the amide linkage could affect its boiling point and melting point. The benzothiophene core could contribute to the compound's stability and reactivity. The specific properties would need to be determined experimentally through methods such as melting point determination, solubility testing, and chromatography .

Scientific Research Applications

Synthesis Approaches

Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a key building block, has been utilized in various synthetic pathways to produce compounds with potential antimicrobial and anti-inflammatory activities. Through acetylation and propionylation, followed by treatment with hydrazine hydrate, derivatives such as 3-amino-2-methyl and 3-amino-2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimid-4(3H)-ones were obtained. These compounds, upon further reaction with aromatic aldehydes, yielded Schiff bases with notable biological activities (Narayana, Ashalatha, Raj, & Kumari, 2006).

Antimicrobial and Anti-inflammatory Properties

The synthesized compounds exhibited promising antibacterial and antifungal activities, alongside significant anti-inflammatory properties. This indicates the potential therapeutic applications of these derivatives in treating conditions associated with microbial infections and inflammation (Narayana, Ashalatha, Raj, & Kumari, 2006).

Chemical Transformations and Derivatives

Iminophosphorane Formation

Ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate, derived from a Gewald reaction, was transformed into iminophosphorane, which upon further reaction with aromatic isocyanates and secondary amines, led to the production of 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones. This pathway underscores the chemical versatility and potential for generating diverse biologically active compounds from the base structure (Sun, Huang, & Ding, 2010).

Benzothiazolo-pyridine Carboxylates

Another approach involved the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives to produce ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These derivatives were further reacted with electrophilic reagents to obtain triazolo[1,5-c]pyrimidine-5-carboxylate derivatives, indicating a wide range of potential chemical modifications and biological activities (Mohamed, 2021).

Safety And Hazards

The safety of 1,2,4-triazole derivatives is often evaluated on normal cell lines . Some compounds have shown promising cytotoxic activity against cancer cell lines, but demonstrated very weak cytotoxic effects toward normal cells .

Future Directions

Given the broad biological activities of 1,2,4-triazole derivatives, there is significant interest in the development of novel compounds in this class . Future research may focus on the synthesis and evaluation of new 1,2,4-triazole derivatives with potential therapeutic applications .

properties

IUPAC Name

ethyl 2-[[2-[[4-benzyl-5-[[(2-phenoxyacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N5O5S2/c1-2-40-30(39)28-23-15-9-10-16-24(23)43-29(28)33-27(38)20-42-31-35-34-25(36(31)18-21-11-5-3-6-12-21)17-32-26(37)19-41-22-13-7-4-8-14-22/h3-8,11-14H,2,9-10,15-20H2,1H3,(H,32,37)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYCLVMJEPXSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[2-[[4-benzyl-5-[[(2-phenoxyacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.